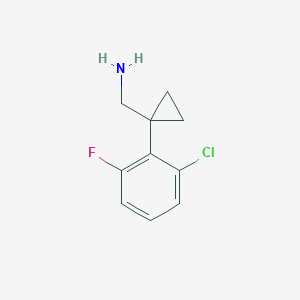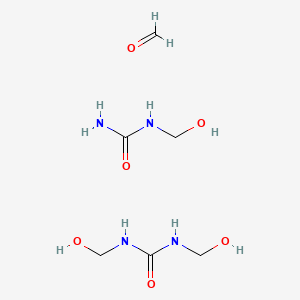
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde: is an organic compound with the formula OC(NHCH₂OH)₂. This white, water-soluble solid is an intermediate in the formation of urea-formaldehyde resins . It is formed upon the treatment of urea with an excess of formaldehyde .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-bis(hydroxymethyl)urea is synthesized by reacting urea with formaldehyde. The reaction typically occurs in a stirred vessel where 2 moles of formaldehyde are added per mole of urea . The solution is neutralized with triethanolamine, and urea is added with cooling. The temperature must not exceed 40°C during this slightly exothermic reaction .
Industrial Production Methods: The industrial production of 1,3-bis(hydroxymethyl)urea follows a similar process, ensuring the reaction conditions are controlled to maintain product quality. The compound is produced in large quantities for use in various applications, particularly in the manufacture of urea-formaldehyde resins .
化学反応の分析
Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1,3-bis(hydroxymethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of urea-formaldehyde resins.
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and resins.
作用機序
The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .
類似化合物との比較
Dimethylolurea: Another compound with similar reactivity and applications.
N,N’-Dihydroxymethylurea: Shares similar chemical properties and uses.
Oxymethurea: Another related compound with comparable reactivity.
Uniqueness: 1,3-bis(hydroxymethyl)urea is unique due to its specific reactivity with formaldehyde, leading to the formation of urea-formaldehyde resins. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
特性
分子式 |
C6H16N4O6 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |
InChI |
InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |
InChIキー |
HEFPRIRFIJJZBN-UHFFFAOYSA-N |
正規SMILES |
C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |
関連するCAS |
62073-57-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
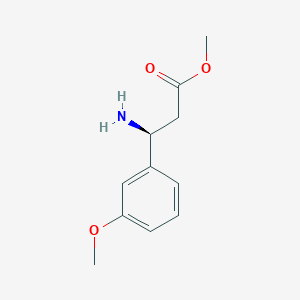
![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
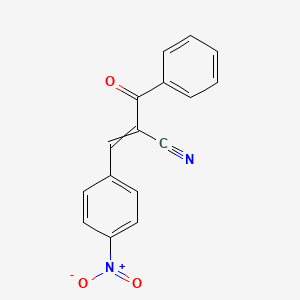
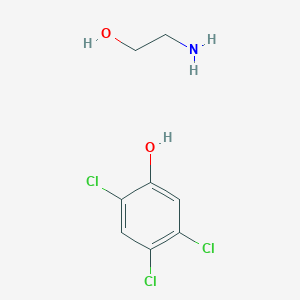
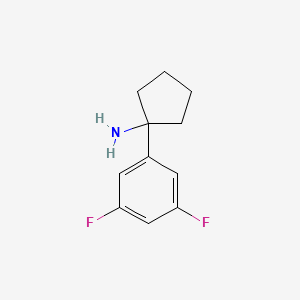
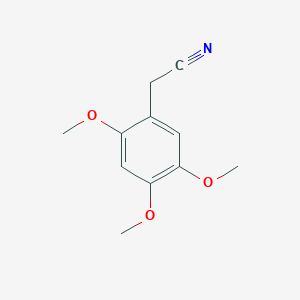
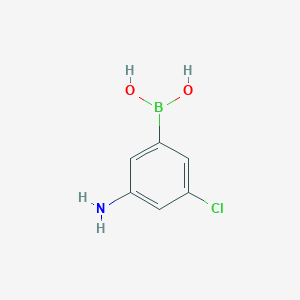
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
